[1,1'-Binaphthalene]-2,2'-diamine

Catalog No.
S605051
CAS No.
4488-22-6
M.F
C20H16N2
M. Wt
284.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
[1,1'-Binaphthalene]-2,2'-diamine

CAS Number

4488-22-6

Product Name

[1,1'-Binaphthalene]-2,2'-diamine

IUPAC Name

1-(2-aminonaphthalen-1-yl)naphthalen-2-amine

Molecular Formula

C20H16N2

Molecular Weight

284.4 g/mol

InChI

InChI=1S/C20H16N2/c21-17-11-9-13-5-1-3-7-15(13)19(17)20-16-8-4-2-6-14(16)10-12-18(20)22/h1-12H,21-22H2

InChI Key

DDAPSNKEOHDLKB-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C=CC(=C2C3=C(C=CC4=CC=CC=C43)N)N

Synonyms

1,1'-binaphthyl-2,2'-diamine

Canonical SMILES

C1=CC=C2C(=C1)C=CC(=C2C3=C(C=CC4=CC=CC=C43)N)N

Intermolecular Chirality Modulation

Synthesis of Axially Chiral Dicarboxylates

[1,1'-Binaphthalene]-2,2'-diamine, commonly referred to as DABN, is a chiral organic compound characterized by two naphthalene units connected at the 1 and 1' positions with amine groups at the 2 and 2' positions. This structure leads to the existence of two enantiomers: (R)-(+)-DABN and (S)-(-)-DABN, which are non-superimposable mirror images of each other. The unique binaphthalene framework restricts rotation around the bond, imparting chirality and allowing for the formation of well-defined molecular structures. DABN's physical properties, such as melting point and crystal formation, are influenced by its rigid structure, which enables efficient molecular packing .

Due to its amine functional groups. It can act as a nucleophile in electrophilic substitution reactions and can form coordination complexes with transition metals. Additionally, DABN is utilized in asymmetric synthesis as a chiral ligand, enhancing the selectivity of reactions to produce specific enantiomers. Its ability to form stable complexes with metal ions makes it valuable in catalysis .

DABN exhibits significant biological activity, particularly as an antibiotic and in anticancer applications. Its structural similarity to naturally occurring compounds allows it to interact with biological systems effectively. Research has shown that DABN derivatives can inhibit various biological processes, including those involved in cancer cell proliferation and microbial growth . The compound's chirality contributes to its selective biological interactions, making it a subject of interest in medicinal chemistry.

Several methods exist for synthesizing [1,1'-Binaphthalene]-2,2'-diamine:

  • Condensation Reaction: One common approach involves the condensation of 1,4-naphthoquinone with 2,2'-bipyridine in concentrated sulfuric acid and methanol.
  • Reduction Methods: Another method includes the reduction of corresponding nitro compounds or other precursors under controlled conditions.
  • Chiral Resolution: Enantiomers can be separated using chiral chromatography techniques or through crystallization methods that exploit differences in solubility or melting points .

DABN finds applications across various fields:

  • Asymmetric Catalysis: It serves as a chiral ligand in asymmetric synthesis to produce enantiomerically pure compounds.
  • Pharmaceuticals: DABN derivatives are explored for their potential therapeutic effects against cancer and bacterial infections.
  • Material Science: The compound is used in developing advanced materials due to its unique structural properties .

Several compounds share structural similarities with [1,1'-Binaphthalene]-2,2'-diamine. Here is a comparison highlighting its uniqueness:

Compound NameStructure FeaturesUnique Aspects
[1,1'-Binaphthalene]-2,2'-diamineTwo naphthalene units; chiral amine groupsHigh chirality; significant biological activity
BINOL (1,1'-Bi-2-naphthol)Two naphthol units; hydroxyl groupsCommonly used as a chiral ligand; less rigid than DABN
(S)-(-)-StreptonigrinContains phenol and arylamine fragmentsExhibits antibiotic properties; more complex structure
(R)-(+)-1,1'-Binaphthyl-2,2'-diamineIsomer of DABN; similar structureUsed as an experimental control; similar reactivity

DABN stands out due to its dual amine functionality combined with a rigid binaphthalene framework that enhances its utility in asymmetric synthesis and biological applications .

BINAM exists as enantiomers due to restricted rotation around the central C–C bond between the naphthalene units. The R and S configurations are determined by the spatial arrangement of the amine groups. Key physicochemical properties include:

PropertyValue/Description
Molecular formulaC₂₀H₁₆N₂
Molecular weight284.36 g/mol
CAS numbers18741-85-0 (R), 18531-95-8 (S), 4488-22-6 (racemic)
Melting point190–194°C (racemic), 242–244°C (enantiopure)
Specific rotation (α)[α]²⁰/D = +136° (R), −156° (S)
UV-Vis λmax355 nm (neat)

The solid-state structure, confirmed by X-ray crystallography, reveals a dihedral angle of ~60–70° between the naphthalene planes, which minimizes steric hindrance between the amine groups and peripheral hydrogen atoms .

Historical Development in Asymmetric Synthesis

BINAM emerged as a chiral scaffold in the late 20th century, paralleling advancements in asymmetric catalysis:

Key Milestones:

  • 1990s: Early applications of BINAM derivatives as ligands in rhodium-catalyzed hydrogenation reactions .
  • 2000s: Development of BINAM-based phosphoric acids for enantioselective α-amination reactions .
  • 2010s:
    • Kinetic resolution of BINAM derivatives via chiral Brønsted acid catalysis (up to 99% ee) .
    • Use in atroposelective synthesis of axially chiral biaryls through dynamic covalent chemistry .
  • 2020s: Conformational enantiodiscrimination strategies for synthesizing BINAM and NOBIN derivatives (>98% ee) .

A landmark study demonstrated BINAM’s utility in synthesizing R-NOBIN (>99% ee) via oxidative cross-coupling, highlighting its role in chiral ligand design .

Axial Chirality and Stereochemical Significance

BINAM’s axial chirality arises from hindered rotation around the inter-naphthyl bond, resulting in two enantiomers. The stereochemical properties are critical for asymmetric induction:

Racemization Dynamics:

  • Energy barrier: ~23–24 kcal/mol for racemization in solution, as determined by DFT calculations .
  • Transition state: Anti-conformation with Ci symmetry, where naphthalene rings adopt a planar arrangement .
  • Substituent effects: Electron-withdrawing groups (e.g., –NO₂) lower racemization barriers, while bulky groups (e.g., –OH in BINOL) increase steric hindrance and stability .
CompoundRacemization Barrier (kcal/mol)
BINAM23.0
BINOL37.2
2,2'-Biphenol11.2

Applications in Asymmetric Catalysis:

  • Chiral ligands: BINAM derivatives coordinate metals (e.g., Rh, Cu) in enantioselective hydrogenation and Diels-Alder reactions .
  • Organocatalysts: BINAM-phosphoric acids enable α-amination of carbonyl compounds (up to 98% ee) .
  • Dynamic kinetic resolution: Chiral Brønsted acids facilitate kinetic resolution of BINAM derivatives via imine formation .

The development of catalytic asymmetric synthesis approaches for [1,1'-Binaphthalene]-2,2'-diamine (BINAM) derivatives represents a significant advancement in the field of chiral compound synthesis [1]. These methodologies enable the direct construction of axially chiral BINAM scaffolds with high enantioselectivity, providing efficient routes to these valuable chiral building blocks [6].

One notable approach involves the use of chiral transition metal catalysts that promote the asymmetric coupling of naphthylamine precursors [17]. These metal-catalyzed processes typically employ copper, iron, or rhodium complexes to facilitate the formation of the critical carbon-carbon bond between the two naphthalene units while simultaneously controlling the axial chirality [19]. The catalytic systems often incorporate chiral ligands that create well-defined chiral environments around the metal center, thereby influencing the stereochemical outcome of the coupling reaction [17] [19].

Another significant catalytic asymmetric approach utilizes chiral Brønsted acid catalysis for the synthesis of BINAM derivatives [6]. In this methodology, chiral phosphoric acids derived from [1,1'-Bi(2-napthol)] (BINOL) serve as effective catalysts for the [3] [3]-sigmatropic rearrangement of hydrazine precursors [17]. This transformation represents a metal-free catalytic carbon-carbon bond formation between two aromatic rings with concurrent installation of axial chirality [17]. Density functional theory calculations have revealed that the phosphoric acid proton transfers to one of the nitrogen atoms of the substrate during the transition state, with the resulting phosphate acting as a chiral counterion to direct the stereochemical outcome [17].

Recent advancements have also explored the use of diboron reagents in catalytic asymmetric synthesis of BINAM derivatives [19]. This approach employs a diboron-enabled [5] [5]-sigmatropic rearrangement of azonaphthalenes, offering operational simplicity and remarkable chemo- and regioselectivity [33]. The reaction proceeds under mild conditions and demonstrates good scalability, with successful implementations reported at scales exceeding 10 grams [33].

Kinetic Resolution Strategies

Chiral Calcium Phosphate-Catalyzed Acylation

Kinetic resolution represents a powerful strategy for obtaining enantiomerically enriched BINAM derivatives through the selective reaction of one enantiomer in a racemic mixture [9]. Among the various kinetic resolution approaches, chiral calcium phosphate-catalyzed acylation has emerged as a particularly effective methodology [12].

The process involves the selective acylation of one enantiomer of racemic BINAM derivatives in the presence of a chiral calcium phosphate catalyst [13]. This catalyst system typically consists of a chiral calcium phosphate derived from BINOL and a co-catalyst such as 4-morpholinopyridine [15]. The reaction employs isobutyric anhydride as the acylating agent, resulting in the formation of mono-amides with high selectivity [12].

Recent research by Uchikura and colleagues has demonstrated the remarkable efficiency of this approach, achieving selectivity factors (s-values) of up to 127 for the kinetic resolution of BINAM derivatives [15]. The methodology has proven applicable to a diverse range of BINAM substrates, including those with substitutions at the 6,6'-positions [12]. An important practical advantage of this approach is that the resulting mono-acylated BINAM derivatives can be readily transformed back into free BINAM through hydrolysis under acidic conditions, providing a convenient route to enantiomerically enriched BINAM compounds [13].

The reaction conditions for the chiral calcium phosphate-catalyzed acylation typically involve moderate temperatures and relatively short reaction times, making this methodology both practical and efficient for laboratory-scale synthesis [15]. The high selectivity factors achieved with this approach make it one of the most effective methods for the kinetic resolution of BINAM derivatives reported to date [12] [13].

Visible-Light-Driven Racemization Techniques

Visible-light-driven racemization techniques represent an innovative approach to the dynamic kinetic resolution of BINAM derivatives [14]. These methodologies harness the energy of visible light to facilitate the racemization of axially chiral BINAM compounds, enabling their subsequent resolution through selective reactions [14].

The process typically employs photocatalysts such as iridium complexes, specifically Ir(dF(CF3)ppy)2(dtbpy)PF6, which can promote single-electron oxidation processes upon irradiation with blue light [14]. When combined with electron donors such as N,N-dimethylaniline, these photocatalysts enable the racemization of BINAM derivatives under remarkably mild conditions, typically at temperatures of 30-40°C [14].

Mechanistic studies have elucidated the pathway of this visible-light-driven racemization process [14]. The photocatalyst, upon excitation with blue light, promotes the oxidation of BINAM to generate a radical cation species [14]. This radical cation intermediate exhibits significantly reduced rotational barriers around the biaryl axis, facilitating rapid interconversion between the axial conformations [14]. Subsequent single-electron reduction by the electron donor (dimethylaniline) regenerates the BINAM structure, but now as a racemic mixture [14].

The practical utility of this approach has been demonstrated through the racemization of enantiomerically pure BINAM derivatives to afford racemic products in excellent yields (up to 99%) with minimal residual optical activity (<1% enantiomeric excess) [14]. Furthermore, this methodology has been successfully integrated with kinetic resolution processes to achieve dynamic kinetic resolution with enantioselectivities of up to 80% [14].

The visible-light-driven racemization technique offers several advantages over traditional thermal racemization methods, including milder reaction conditions, shorter reaction times, and compatibility with a broader range of functional groups [14]. These features make it a valuable tool for the preparation of enantiomerically enriched BINAM derivatives through dynamic kinetic resolution processes [14].

Oxidative Coupling of Naphthylamine Precursors

Oxidative coupling of naphthylamine precursors represents one of the most direct and atom-economical approaches for the synthesis of BINAM derivatives [19]. This methodology involves the formation of a carbon-carbon bond between two naphthylamine units through an oxidative process, resulting in the construction of the characteristic binaphthyl scaffold [5].

Traditional oxidative coupling approaches employ stoichiometric oxidants such as manganese(IV), copper(II), iron(III)-based reagents, or meta-chloroperoxybenzoic acid (mCPBA) [3]. These methods, while effective, often require harsh reaction conditions and generate substantial amounts of waste products [5]. Recent advancements have focused on developing more sustainable and efficient catalytic systems for this transformation [18].

A significant breakthrough in this area has been the development of aerobic oxidative coupling methods using homogeneous nonheme iron catalysts [18] [20]. Vershinin and colleagues recently reported an efficient and general methodology employing [FeIII(cyclen)(Cl)2]Cl as a catalyst in 1,1,1,3,3,3-hexafluoropropan-2-ol (HFIP) under ambient conditions [18]. This system enables the preparation of various N,N'-disubstituted BINAM derivatives with outstanding efficiency and selectivity [20]. Mechanistic studies, including control experiments and variable time normalization analyses, suggest that the key step in the catalytic cycle involves coupling between an [FeIII(cyclen)(1)(OOH)]2+ species and a second 2-aminonaphthalene molecule [18].

Another innovative approach to BINAM synthesis involves electrochemical oxidative coupling [5]. This methodology utilizes electrochemical oxidation to promote the dehydrogenative homocoupling of 2-naphthylamines, generating hydrogen gas as the sole byproduct [5]. This approach offers significant advantages in terms of atom economy and environmental sustainability, as it eliminates the need for stoichiometric oxidants and minimizes waste generation [5].

The table below summarizes key oxidative coupling methodologies for the synthesis of BINAM derivatives:

MethodologyCatalyst/OxidantReaction ConditionsYield RangeReference
Aerobic Oxidative Coupling[FeIII(cyclen)(Cl)2]ClO2 (1 atm), HFIP, room temperature66-99% [18] [20]
Electrochemical OxidationElectrode materialsApplied potential, suitable electrolyteModerate to good [5]
Stoichiometric OxidationFe(III), Cu(II), Mn(IV) reagentsVarious solvents, elevated temperaturesVariable [3]
Reductive Coupling of AzonaphthalenesDiboron reagentsMild conditionsGood to excellent [19] [33]

The oxidative coupling approach to BINAM synthesis continues to evolve, with ongoing research focused on developing more efficient catalytic systems, expanding substrate scope, and improving stereoselectivity [19] [20]. These advancements are expected to further enhance the utility of this methodology for the preparation of diverse BINAM derivatives [18].

Post-Synthetic Functionalization Pathways

Post-synthetic functionalization of BINAM derivatives provides a versatile approach to accessing structurally diverse compounds with tailored properties [22]. These methodologies enable the modification of pre-formed BINAM scaffolds, allowing for the introduction of various functional groups while preserving the valuable axial chirality [22].

One significant post-synthetic modification strategy involves palladium-catalyzed amination reactions [22]. This approach enables the selective functionalization of BINAM through the formation of carbon-nitrogen bonds [22]. Research by Deraeve and colleagues has demonstrated the utility of this methodology for the synthesis of versatile compounds with C2-chiral backbones, including derivatives bearing additional chiral amino groups and various fluorophore moieties such as dansyl amide, 7-methoxycoumarin, and 6-aminoquinoline [22]. Additionally, this approach has been employed for the preparation of macrocyclic compounds with oxadiamine and polyamine linkers [22].

Another important post-synthetic modification pathway involves the oxidative skeletal rearrangement of BINAM derivatives [31]. This unprecedented transformation, reported by Takeda and colleagues, involves the cleavage of the strong carbon-carbon single bond of the binaphthalene unit accompanied by nitrogen migration [31]. This rearrangement enables access to unique U-shaped azaacenes that would be difficult to prepare selectively through classical methods [31]. The resulting compounds exhibit interesting physicochemical properties that have been comprehensively investigated [31].

The conversion of BINAM to other privileged chiral scaffolds represents another valuable post-synthetic modification strategy [17]. For example, Tan and colleagues have developed a gram-scale procedure for the conversion of R-BINAM to R-1-amino-2-hydroxy-1,1'-binaphthyl (R-NOBIN) [17]. This transformation involves a carefully optimized protocol using benzoyl peroxide in acidic conditions at 85°C, providing the product with high optical purity ([α]D24.9 = +136) [35].

Metal complexation represents yet another important post-synthetic modification pathway for BINAM derivatives [21]. The formation of metal complexes with BINAM ligands can generate catalysts with unique reactivity profiles [21]. For instance, iron(II) chloride-BINAM complexes have been employed as effective catalysts for domino reactions, such as the synthesis of bisindolylmethanes from indoles and primary alcohols [21]. These catalytic systems leverage the distinct Lewis acid character of the metal center and the chiral environment provided by the BINAM ligand to enable selective transformations [21].

XLogP3

4.7

GHS Hazard Statements

Aggregated GHS information provided by 42 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (90.48%): Harmful if swallowed [Warning Acute toxicity, oral];
H318 (90.48%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Corrosive;Irritant

Other CAS

4488-22-6

Wikipedia

2,2'-diamino-1,1'-dinaphthyl

Dates

Last modified: 08-15-2023

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